molecular formula C8H9BrFNO3S B1448572 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide CAS No. 1856819-55-0

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide

Cat. No.: B1448572
CAS No.: 1856819-55-0
M. Wt: 298.13 g/mol
InChI Key: GXCYWSFAKWNXBI-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO3S and its molecular weight is 298.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Properties

4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide, as a derivative of sulfonamide, shows potential in antibacterial and antifungal applications. Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, revealing moderate to significant antibacterial activity against bacterial strains and good antifungal activity against various fungal strains (Chohan & Shad, 2011).

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives have been a focus in scientific research. Deng et al. (2021) synthesized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, elucidating its structure through various spectroscopic techniques and X-ray diffraction (Deng et al., 2021). Similarly, Branowska et al. (2022) synthesized and characterized 1,2,4-triazine-containing sulfonamide derivatives, providing insight into sulfonamide-sulfonimide tautomerism (Branowska et al., 2022).

Photophysicochemical Properties

Sulfonamide derivatives have been studied for their photophysicochemical properties. Öncül et al. (2021) synthesized and characterized zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents, exploring its potential for photocatalytic applications (Öncül et al., 2021).

Novel Reagents for Bromination

Sulfonamide compounds have also been used to develop new bromination agents. Ardeshir and Abbas (1999) introduced a novel compound for selective bromination of aromatic compounds, showcasing the versatility of sulfonamides in synthetic chemistry (Ardeshir & Abbas, 1999).

Sulfonation Kinetics and Mechanism

The study of sulfonation kinetics and mechanisms of benzene derivatives, including those with sulfonamide groups, provides valuable insights into chemical reactions and synthesis processes. Kort and Cerfontain (2010) investigated the sulfonation of bromo-benzene in aqueous sulfuric acid, contributing to the understanding of reaction mechanisms (Kort & Cerfontain, 2010).

Mechanism of Action

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and DNA in bacteria .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide are likely related to the inhibition of folic acid synthesis in bacteria, leading to a decrease in the production of necessary components for DNA and RNA synthesis . This results in the inability of the bacteria to proliferate.

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body fluids and tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of this compound is likely the inhibition of bacterial growth due to the disruption of folic acid synthesis, an essential component for bacterial DNA and RNA synthesis .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. These factors can include the pH level of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain, such as resistance mechanisms .

Properties

IUPAC Name

4-bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCYWSFAKWNXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCO)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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